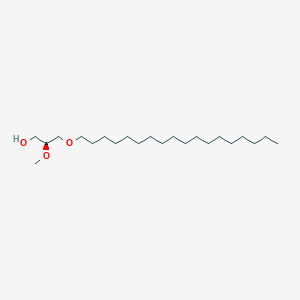

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-methoxy-3-octadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBOVDKFGDXGCR-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332709 | |

| Record name | AC1LA1HX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83167-59-3 | |

| Record name | AC1LA1HX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-methoxy-3-(octadecyloxy)propan-1-ol: A Bioactive Ether Lipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol, also known as 1-O-Octadecyl-2-O-methyl-sn-glycerol, is a synthetic ether lipid that has garnered significant interest in the field of biomedical research and drug development.[1] As a structural analog of naturally occurring lipids, it possesses unique physicochemical properties that contribute to its biological activity. This guide provides a comprehensive overview of the chemical properties, biological significance, and potential therapeutic applications of this fascinating molecule.

Physicochemical Properties

Understanding the fundamental physicochemical properties of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 83167-59-3 | [1][2] |

| Molecular Formula | C22H46O3 | [1][2] |

| Molecular Weight | 358.6 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 16 mg/mlEthanol: 5 mg/mlDMSO: 0.16 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

Biological Significance and Mechanism of Action

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol is recognized as a metabolite of a class of phosphatidylinositol ether lipid analogues (PIAs).[1] These PIAs are of particular interest due to their ability to modulate critical cellular signaling pathways, most notably the Akt signaling cascade.

The Akt pathway is a central regulator of cell survival, proliferation, and metabolism. In many forms of cancer, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death). PIAs, and by extension their metabolites like (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, are designed to mimic the structure of phosphatidylinositol, a key lipid in the Akt pathway. By doing so, they can competitively inhibit the pleckstrin homology (PH) domain of the Akt serine/threonine kinase, preventing its recruitment to the cell membrane and subsequent activation.[1] This inhibition of Akt signaling can ultimately lead to the induction of apoptosis in cancer cells that are dependent on this pathway for survival.[1]

Therapeutic Potential and Applications in Drug Development

The targeted inhibition of the Akt pathway makes (S)-2-methoxy-3-(octadecyloxy)propan-1-ol and related ether lipids promising candidates for anticancer drug development. Research into structurally similar compounds, such as 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3), has demonstrated their potent growth-inhibitory effects against various cancer cell lines.[3][4] While ET-18-OCH3 itself has shown systemic toxicity, formulation strategies, such as encapsulation in liposomes, have been shown to significantly reduce toxicity while enhancing therapeutic efficacy.[3] This suggests that with appropriate drug delivery systems, (S)-2-methoxy-3-(octadecyloxy)propan-1-ol could be developed into a viable therapeutic agent.

Furthermore, the modular nature of its synthesis allows for the generation of a diverse library of analogs with potentially improved potency and selectivity. This makes it an attractive scaffold for medicinal chemists to explore structure-activity relationships and optimize for desired pharmacological properties.

Experimental Protocols

While specific, detailed protocols for the use of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol are not widely published, the following methodologies, adapted from studies on similar ether lipids, can serve as a starting point for researchers.

Synthesis of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol

A common synthetic route to 1-O-alkyl-2-O-methyl-sn-glycerols involves the use of a chiral starting material to ensure the correct stereochemistry. A plausible synthetic workflow is outlined below.

Step-by-Step Methodology:

-

Protection: The hydroxyl group of a chiral starting material like (R)-(-)-glycidol is protected, for example, as a benzyl ether, to prevent unwanted side reactions.

-

Epoxide Ring Opening: The protected glycidol is then reacted with sodium octadecyloxide, prepared from octadecanol and a strong base, to open the epoxide ring and introduce the C18 alkyl chain at the sn-1 position.

-

Methylation: The resulting secondary alcohol at the sn-2 position is methylated using a strong base like sodium hydride followed by an electrophile such as methyl iodide.

-

Deprotection: Finally, the protecting group is removed, for instance, by hydrogenolysis if a benzyl group was used, to yield the final product, (S)-2-methoxy-3-(octadecyloxy)propan-1-ol.

-

Purification: The crude product is purified using column chromatography on silica gel.

In Vitro Cell Proliferation Assay

To evaluate the cytotoxic effects of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol on cancer cell lines, a standard proliferation assay such as the MTT or SRB assay can be employed.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol stock solution (in DMSO or ethanol)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol in complete cell culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay: Add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol is a valuable research tool for scientists and drug development professionals. Its well-defined chemical structure, coupled with its targeted biological activity against the Akt signaling pathway, makes it a compelling molecule for further investigation. While more research is needed to fully elucidate its therapeutic potential and safety profile, the information presented in this guide provides a solid foundation for its application in the laboratory and its potential journey towards the clinic.

References

- Berdel, W. E., Schick, H. D., Fink, U., Reichert, A., Ulm, K., & Rastetter, J. (1987). Enhanced therapeutic effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine. Journal of the National Cancer Institute, 78(4), 801–805.

- Berdel, W. E., Korth, R., Reichert, A., Andreesen, R., & Munder, P. G. (1987). Growth inhibitory effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine. Journal of Cancer Research and Clinical Oncology, 113(1), 12–16.

-

CPAchem. (n.d.). Safety data sheet - 3-Methoxy-1-propanol. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Enhanced therapeutic effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growth inhibitory effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. louisville.edu [louisville.edu]

- 6. fishersci.com [fishersci.com]

- 7. fr.cpachem.com [fr.cpachem.com]

An In-depth Technical Guide to (S)-2-methoxy-3-(octadecyloxy)propan-1-ol

Introduction: Unveiling a Key Player in Advanced Drug Delivery

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol, also known by its synonym 1-O-Octadecyl-2-O-methyl-sn-glycerol, is a high-purity glycerol derivative with significant potential in the pharmaceutical and cosmetic industries.[1] Its amphiphilic nature, arising from a long octadecyl ether chain and a polar glycerol headgroup, makes it an excellent candidate for use as an emulsifier, stabilizer, and a critical component in advanced drug delivery systems.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in lipid nanoparticles for drug delivery. Furthermore, this document will delve into the biological significance of related ether lipids, providing a mechanistic context for its utility in therapeutic formulations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol is fundamental for its effective application in research and formulation development.

| Property | Value | Source |

| CAS Number | 83167-59-3 | [2] |

| Molecular Formula | C₂₂H₄₆O₃ | [2] |

| Molecular Weight | 358.6 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥95% | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

| Solubility | DMF: 16 mg/ml, Ethanol: 5 mg/ml, DMSO: 0.16 mg/ml | [2] |

Safety and Handling: While a specific safety data sheet for (S)-2-methoxy-3-(octadecyloxy)propan-1-ol is not readily available in public literature, data from related long-chain alcohols and alkoxy propanols can provide guidance. Long-chain fatty alcohols (C18 and above) are generally considered non-irritants.[3] For 1-O-HEXADECYL-2-O-METHYL-SN-GLYCEROL, a structurally similar compound, standard laboratory precautions are recommended, including avoiding contact with skin and eyes and ensuring adequate ventilation.[4] It is advised to handle with gloves and store the compound in a cool, dry, and well-ventilated place with the container tightly sealed.[4]

Synthesis and Characterization: A Proposed Pathway

A detailed, publicly available, step-by-step synthesis protocol for (S)-2-methoxy-3-(octadecyloxy)propan-1-ol is not extensively documented in peer-reviewed literature. However, based on the synthesis of analogous ether lipids, a plausible and efficient synthetic route can be proposed. This approach provides insight into the chemical logic underpinning its creation. A common strategy involves the alkylation of a protected glycerol backbone.

A related compound, 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol, was synthesized using 1-O-hexadecyl-2-O-methyl-sn-glycerol as a starting material, indicating the feasibility of obtaining the core structure.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for (S)-2-methoxy-3-(octadecyloxy)propan-1-ol.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of (S)-1-O-octadecyl-2,3-O-isopropylidene-sn-glycerol (Intermediate 1).

-

To a solution of (S)-2,3-O-Isopropylidene-sn-glycerol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH) is added portion-wise at 0°C.

-

The mixture is stirred for 30 minutes, allowing for the formation of the alkoxide.

-

1-Bromooctadecane is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification is achieved via column chromatography on silica gel.

-

-

Step 2: Methylation of the secondary alcohol (Intermediate 2).

-

Intermediate 1 is dissolved in anhydrous THF, and NaH is added at 0°C.

-

After stirring for 30 minutes, methyl iodide is added, and the reaction is stirred at room temperature overnight.

-

Workup is performed as described in Step 1, followed by purification.

-

-

Step 3: Deprotection to yield (S)-2-methoxy-3-(octadecyloxy)propan-1-ol (Final Product).

-

Intermediate 2 is dissolved in a mixture of an appropriate solvent (e.g., methanol) and a dilute acid (e.g., hydrochloric acid).

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction is neutralized with a base (e.g., sodium bicarbonate), and the product is extracted, washed, dried, and purified.

-

Analytical Characterization:

The identity and purity of the synthesized (S)-2-methoxy-3-(octadecyloxy)propan-1-ol would be confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the long alkyl chain (multiplets), the methoxy group (a singlet), and the protons on the glycerol backbone (multiplets). |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including those in the octadecyl chain, the methoxy group, and the glycerol moiety. |

| Mass Spectrometry | The molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+ corresponding to the molecular weight of 358.6 g/mol . |

| FT-IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group, and strong C-O stretching bands. |

| Chiral HPLC | To confirm the enantiomeric purity of the (S)-isomer. |

Applications in Drug Development: The Role in Lipid Nanoparticles

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol is a valuable excipient in the formulation of lipid-based drug delivery systems, particularly lipid nanoparticles (LNPs).[1] LNPs are at the forefront of nanomedicine, famously utilized in the delivery of mRNA vaccines, and are being extensively investigated for a wide range of therapeutic applications.

A typical LNP formulation consists of four main components:

-

An ionizable cationic lipid: Essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.

-

A PEGylated lipid: Forms a hydrophilic corona on the surface of the LNP, providing colloidal stability and shielding it from the immune system.

-

Cholesterol: A structural component that enhances membrane rigidity and stability.

-

A helper lipid: A neutral lipid that contributes to the overall structure and fusogenicity of the LNP.

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol is postulated to function as a helper lipid . Its ether linkage, in contrast to the more common ester linkage in many lipids, offers increased chemical stability against hydrolysis. The long, saturated octadecyl chain contributes to the structural integrity of the lipid bilayer of the nanoparticle.

Workflow for LNP Formulation and Characterization:

Caption: General workflow for the formulation and characterization of lipid nanoparticles.

Mechanism of Action in Drug Delivery:

The precise mechanism by which (S)-2-methoxy-3-(octadecyloxy)propan-1-ol contributes to the efficacy of LNPs is an area of active investigation. However, based on the properties of ether lipids, several key roles can be proposed:

-

Structural Stability: The ether bond is more resistant to chemical and enzymatic degradation than an ester bond, potentially leading to LNPs with a longer shelf-life and greater stability in vivo.

-

Membrane Fusion: Ether lipids are known to influence the phase behavior of lipid bilayers and can promote the formation of non-lamellar structures, which are thought to be important intermediates in the process of membrane fusion. This "fusogenic" property is critical for the endosomal escape of the LNP's payload into the cytoplasm of the target cell.

-

Modulation of Biological Pathways: 1-O-Octadecyl-2-O-methyl-sn-glycerol is a metabolite of phosphatidylinositol ether lipid analogs (PIAs).[2] PIAs are known to target the pleckstrin homology (PH) domain of the serine/threonine kinase Akt, a key node in cell survival signaling pathways.[2] By inhibiting Akt, these lipids can induce apoptosis in cancer cells with high levels of Akt activity.[2] While the primary role of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol in an LNP is likely structural, its potential to be metabolized into a biologically active compound could be a factor in its overall therapeutic effect, particularly in oncology applications.

Signaling Pathway Implication:

Caption: Simplified Akt signaling pathway and the inhibitory role of Phosphatidylinositol Ether Lipid Analogs.

Conclusion and Future Perspectives

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol is a specialized lipid with compelling properties for advanced pharmaceutical formulations. Its unique ether linkage confers stability, while its amphiphilic nature makes it an effective component of drug delivery systems like lipid nanoparticles. The connection to the biologically active PIAs suggests that its utility may extend beyond that of a simple structural excipient.

For researchers and drug development professionals, this molecule represents an opportunity to design more stable and potentially more effective nanomedicines. Future research should focus on elucidating a definitive, scalable synthesis and obtaining a comprehensive analytical data package. Furthermore, studies that systematically evaluate the impact of incorporating (S)-2-methoxy-3-(octadecyloxy)propan-1-ol into LNP formulations on their stability, fusogenicity, and in vivo efficacy will be crucial in fully realizing its therapeutic potential.

References

-

1-O-Octadecyl-2-O-methyl-sn-glycerol - Chem-Impex.

-

1-O-Octadecyl-2-O-methyl-sn-glycerol - Cayman Chemical.

-

Human health risk assessment of long chain alcohols - PubMed.

-

1-O-HEXADECYL-2-O-METHYL-SN-GLYCEROL Safety Data Sheets(SDS) lookchem.

Sources

The Enigmatic Role of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol in Lipid Metabolism: A Technical Guide for Researchers

Introduction: Unveiling a Synthetic Modulator of Lipid Signaling

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol, a synthetic alkyl-ether lipid, stands at the forefront of research into novel therapeutic agents targeting lipid metabolism and cellular signaling. Unlike naturally occurring glycerolipids, which typically possess ester linkages, this molecule is characterized by a stable ether bond at the sn-3 position and a methoxy group at the sn-2 position of the glycerol backbone. This unique structure confers resistance to enzymatic degradation by phospholipases and lipases, prolonging its cellular residency and enhancing its potential as a modulator of critical signaling pathways. This in-depth technical guide provides a comprehensive overview of the function, mechanism of action, and experimental investigation of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, with a particular focus on its implications for lipid metabolism and its potential as an anti-cancer agent. For the purpose of this guide, we will draw upon the extensive research conducted on its close structural analog, edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine), to infer the likely biological activities and mechanisms of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol.

Core Concepts in Ether Lipid Biology

Ether lipids are a class of glycerolipids distinguished by an ether linkage at the sn-1 position of the glycerol backbone. They are integral components of cellular membranes, particularly enriched in lipid rafts, and serve as precursors for signaling molecules. The biosynthesis of natural ether lipids is a multi-step process initiated in the peroxisomes and completed in the endoplasmic reticulum. Disruptions in ether lipid metabolism are associated with a range of pathologies, including genetic disorders, neurodegenerative diseases, and cancer.

Synthetic ether lipid analogs, such as (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, have been designed to exploit the unique properties of ether lipids for therapeutic purposes. Their metabolic stability and ability to integrate into cellular membranes allow them to interfere with lipid-dependent signaling pathways, often with selective cytotoxicity towards cancer cells.

Postulated Mechanism of Action: A Multi-pronged Assault on Cancer Cell Proliferation

The biological activity of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol is believed to be multifaceted, primarily targeting key nodes in cellular signaling and lipid metabolism that are frequently dysregulated in cancer.

Disruption of Cellular Signaling Cascades

A primary mechanism of action for synthetic ether lipids is the interference with signal transduction pathways crucial for cell growth and survival.

-

Inhibition of the MAPK Pathway: Evidence strongly suggests that the closely related analog, edelfosine, inhibits the mitogen-activated protein kinase (MAPK) cascade[1]. This inhibition is not direct but is thought to occur by preventing the translocation of the Raf-1 kinase to the cell membrane, a critical step in its activation[1][2][3][4]. By disrupting the Raf-1/Ras association at the membrane, the downstream signaling cascade is blocked, leading to an arrest of cell proliferation. The interaction of Raf-1 with the lipid second messenger phosphatidic acid is also a crucial part of its membrane recruitment, suggesting a potential point of interference for lipid analogs[2][5].

-

Modulation of Protein Kinase C (PKC) Activity: The role of ether lipids in modulating PKC activity is complex and appears to be cell-type specific. Some studies suggest that these compounds can inhibit PKC-dependent phosphorylation of proteins, contributing to their anti-proliferative effects[6][7]. However, other research indicates that cytotoxicity can be independent of PKC inhibition[8][9]. It is plausible that (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, by mimicking diacylglycerol (DAG), a natural activator of PKC, could competitively inhibit its function[10][11].

Signaling Pathway Disruption by (S)-2-methoxy-3-(octadecyloxy)propan-1-ol

Caption: Postulated disruption of the MAPK signaling pathway.

Induction of Apoptosis

A hallmark of many anti-cancer agents is their ability to induce programmed cell death, or apoptosis. Synthetic ether lipids are potent inducers of apoptosis in various cancer cell lines, while largely sparing normal cells[12][13].

The apoptotic cascade initiated by these lipids is thought to involve:

-

Lipid Raft Accumulation: The compound likely accumulates in lipid rafts, altering their biophysical properties and leading to the clustering of death receptors, such as Fas/CD95.

-

Caspase Activation: This clustering can trigger the downstream activation of the caspase cascade, leading to the execution of the apoptotic program.

Interference with Phosphatidylcholine Biosynthesis

Phosphatidylcholine (PC) is a major component of cellular membranes, and its synthesis is essential for cell growth and proliferation. Some anti-cancer ether lipids have been shown to inhibit CTP:choline-phosphate cytidylyltransferase, a key enzyme in the CDP-choline pathway for PC biosynthesis[14]. This inhibition leads to an accumulation of the precursor phosphatidic acid and a shunting of lipid metabolism towards the synthesis of other phospholipids like phosphatidylinositol, ultimately causing cellular stress and death[14].

Quantitative Analysis of Biological Activity

The cytotoxic effects of synthetic ether lipids have been quantified in numerous studies. The following table summarizes representative IC50 values for the closely related analog, edelfosine, across various cancer cell lines. These values provide an indication of the potential potency of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 3.8 - 5.6 | [9] |

| K-562 | Chronic Myelogenous Leukemia | 7.8 | [9] |

| MCF-7 | Breast Adenocarcinoma | ~10 µg/ml | [1][6] |

| Various | Various | 10 - 50 | [15] |

Experimental Protocols for Investigation

A thorough investigation of the function of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol in lipid metabolism requires a combination of in vitro assays to assess its biological activity and analytical techniques to trace its metabolic fate.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol for 24-72 hours. Include a vehicle-only control.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

-

Cell Treatment: Treat cells with (S)-2-methoxy-3-(octadecyloxy)propan-1-ol at a concentration around its IC50 value for a predetermined time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting FITC at 488 nm and PI at 535 nm.

Lipid Raft Isolation: Sucrose Density Gradient Centrifugation

This technique separates detergent-resistant membranes (lipid rafts) from the more soluble portions of the cell membrane based on their buoyancy in a sucrose gradient.

Protocol:

-

Cell Lysis: Lyse cells in a cold buffer containing 1% Triton X-100.

-

Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% sucrose layers).

-

Sample Loading: Load the cell lysate at the bottom of the gradient.

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will be located at the interface of the lower density sucrose layers.

-

Analysis: Analyze the protein and lipid content of the fractions by Western blotting and mass spectrometry to confirm the presence of lipid raft markers (e.g., flotillin, caveolin) and the incorporation of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol.

Quantitative Analysis of Ether Lipids: Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of lipid species, including ether lipids, within complex biological samples.

Protocol:

-

Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer or Folch method.

-

Chromatographic Separation: Separate the lipid classes using reverse-phase or normal-phase liquid chromatography.

-

Mass Spectrometry Analysis: Analyze the eluted lipids using a mass spectrometer operating in either positive or negative ion mode. Use precursor ion or neutral loss scanning to specifically detect ether lipid species.

-

Quantification: Quantify the abundance of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol and its potential metabolites by comparison to an internal standard.

Experimental Workflow for Investigating (S)-2-methoxy-3-(octadecyloxy)propan-1-ol

Caption: A comprehensive workflow for studying the biological effects.

Future Directions and Therapeutic Potential

(S)-2-methoxy-3-(octadecyloxy)propan-1-ol and related synthetic ether lipids represent a promising class of anti-cancer agents with a unique mechanism of action. Their ability to selectively target cancer cells and interfere with fundamental processes like signal transduction and membrane integrity makes them attractive candidates for further drug development.

Future research should focus on:

-

Elucidating the precise molecular targets: Identifying the specific proteins and enzymes that interact with this molecule will provide a more detailed understanding of its mechanism of action.

-

Investigating its metabolic fate: Determining whether the sn-1 hydroxyl group is a substrate for phosphorylation and assessing the stability of the sn-2 methoxy group will be crucial for optimizing its therapeutic efficacy.

-

Exploring combination therapies: The unique mechanism of action of this compound suggests that it may act synergistically with conventional chemotherapeutic agents that target different cellular processes.

-

In vivo studies: Evaluating the efficacy and safety of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol in preclinical animal models of cancer is a critical next step towards its potential clinical application.

By continuing to unravel the complex interplay between synthetic ether lipids and cellular metabolism, researchers can pave the way for the development of novel and effective therapies for cancer and other diseases characterized by aberrant lipid signaling.

References

- Zhou, X., Lu, X., Richard, C., Xiong, W., Litchfield, D. W., Bittman, R., & Arthur, G. (1995). 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells. The Journal of biological chemistry, 270(49), 29333–29338.

- Ghosh, S., Strum, J. C., & Bell, R. M. (1997). Lipid biochemistry: functions of glycerolipids and sphingolipids in cellular signaling. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 11(1), 45–50.

- Mollinedo, F., Martinez-Dalmau, R., & Modolell, M. (1993). Early and selective induction of apoptosis in human leukemic cells by the ether lipid ET-18-OCH3.

- Arthur, G., & Bittman, R. (1997). 1-O-Octadecyl-2-O-methylglycerophosphocholine inhibits protein kinase C-dependent phosphorylation of endogenous proteins in MCF-7 cells. The Biochemical journal, 324 ( Pt 3), 897–902.

- van der Luit, A. H., Budde, M., Ruurs, P., Verheij, M., & van Blitterswijk, W. J. (1994). Protein kinase C is not involved in the cytotoxic action of 1-octadecyl-2-O-methyl-sn-glycerol-3-phosphocholine in HL-60 and K562 cells. Biochemical pharmacology, 47(9), 1481–1488.

- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species directly from crude extracts of biological samples. Mass spectrometry reviews, 24(3), 367–412.

- Mollinedo, F., Gajate, C., & Modolell, M. (1994). The ether lipid ET-18-OCH3 induces apoptosis in human leukemia cells. Annals of the New York Academy of Sciences, 730, 277–279.

- Roche, S., & Pike, L. J. (2006). A simplified method for the preparation of detergent-free lipid rafts. Analytical biochemistry, 353(1), 104–109.

- Gajate, C., & Mollinedo, F. (2021). Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering. Methods in molecular biology (Clifton, N.J.), 2187, 147–186.

- Invitrogen. (n.d.). Annexin V Apoptosis Assay.

- Lu, X., & Arthur, G. (1996). 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells. The Journal of biological chemistry, 271(46), 28957–28962.

- Abcam. (n.d.). MTT assay protocol.

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- Arthur, G., & Bittman, R. (1997). 1-O-Octadecyl-2-O-methylglycerophosphocholine inhibits protein kinase C-dependent phosphorylation of endogenous proteins in MCF-7 cells. The Biochemical journal, 324 ( Pt 3), 897–902.

- Promega. (2013). Cell Viability Assays. In Assay Guidance Manual.

- UCL. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding.

- Escribá, P. V., Payeras, A. M., & Iza, B. (2017). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.

- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.

- Brodbelt, J. S. (2022). Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry. Analytical chemistry, 94(38), 12996–13004.

- van der Luit, A. H., Budde, M., Verheij, M., & van Blitterswijk, W. J. (1994). Inhibition of Calcium-Dependent Protein Kinase C by Hexadecylphosphocholine and 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine Do Not Correlate With Inhibition of Proliferation of HL60 and K562 Cell Lines. European journal of cancer (Oxford, England : 1990), 30A(4), 509–515.

- Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.

- figshare. (2013). IC50 values for 21 cell lines of various tumor entities.

- Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). Applications of Mass Spectrometry to Lipids and Membranes. Current opinion in chemical biology, 13(5-6), 612–618.

- Boggs, K. P., Rock, C. O., & Jackowski, S. (2000). Pharmacological inhibition of phosphatidylcholine biosynthesis is associated with induction of phosphatidylinositol accumulation and cytolysis of neoplastic cell lines. Cancer research, 60(18), 5204–5213.

- Han, X., & Gross, R. W. (2003). Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry: a bridge to lipidomics. Journal of lipid research, 44(6), 1071–1079.

- Schulze, A., & Downward, J. (2001). Disruption of the Raf-1-Hsp90 molecular complex results in destabilization of Raf-1 and loss of Raf-1-Ras association. The Journal of biological chemistry, 276(47), 44045–44051.

- Ghosh, S., Strum, J. C., & Bell, R. M. (1997). Regulation of Raf-1 kinase by interaction with the lipid second messenger, phosphatidic acid. Biochemical Society transactions, 25(2), 561–565.

- Hall, A. (1995). Disruption of the Raf-1-Hsp90 molecular complex results in destabilization of Raf-1 and loss of Raf-1-Ras association. The Journal of biological chemistry, 270(41), 24233–24236.

- Rizzo, M. A., Shome, K., Watkins, S. C., & Romero, G. (2000). The recruitment of Raf-1 to membranes is mediated by direct interaction with phosphatidic acid and is independent of association with Ras. The Journal of biological chemistry, 275(31), 23911–23918.

- Omary, M. B., Ku, N. O., & Toivola, D. M. (2002). Raf-1 activation disrupts its binding to keratins during cell stress. The Journal of cell biology, 157(5), 879–889.

- Schulze, A., & Downward, J. (2001). Disruption of the Raf-1-Hsp90 molecular complex results in destabilization of Raf-1 and loss of Raf-1-Ras association. The Journal of biological chemistry, 276(47), 44045–44051.

- Pugliese, P. T., & Jordan, K. (1990). Some biological actions of alkylglycerols from shark liver oil. Journal of advancement in medicine, 3(3), 139-151.

- Magnier, L., & Legrand, A. B. (2014). Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. Marine drugs, 12(4), 2110–2130.

- Pugliese, P. T. (1998). An update on the therapeutic role of alkylglycerols. Integrative medicine (Encinitas, Calif.), 1(2), 75–79.

- Arnold, L. J., Jr, & Kates, A. K. (1999). Chemical stability of 2-arachidonylglycerol under biological conditions.

- Pugliese, P. T., & Jordan, K. (1990). Some biological actions of alkylglycerols from shark liver oil. Journal of advancement in medicine, 3(3), 139-151.

- Arnold, L. J., Jr, & Kates, A. K. (1999). Chemical stability of 2-arachidonylglycerol under biological conditions.

- Omary, M. B., Ku, N. O., & Toivola, D. M. (2002). Raf-1 activation disrupts its binding to keratins during cell stress. The Journal of cell biology, 157(5), 879–889.

- Ghosh, S., Strum, J. C., & Bell, R. M. (1997). Regulation of Raf-1 kinase by interaction with the lipid second messenger, phosphatidic acid. Biochemical Society transactions, 25(2), 561–565.

- Pugliese, P. T., & Jordan, K. (1990). Some biological actions of alkylglycerols from shark liver oil. Journal of advancement in medicine, 3(3), 139-151.

- Brooun, A., et al. (2025). Enzyme Kinetics and Distinct Modulation of the Protein Kinase N Family of Kinases by Lipid Activators and Small Molecule Inhibitors.

- Huisman, M., et al. (2025). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof.

Sources

- 1. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recruitment of Raf-1 to membranes is mediated by direct interaction with phosphatidic acid and is independent of association with Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disruption of the Raf-1-Hsp90 molecular complex results in destabilization of Raf-1 and loss of Raf-1-Ras association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Raf-1 activation disrupts its binding to keratins during cell stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Raf-1 kinase by interaction with the lipid second messenger, phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-O-Octadecyl-2-O-methylglycerophosphocholine inhibits protein kinase C-dependent phosphorylation of endogenous proteins in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-O-Octadecyl-2-O-methylglycerophosphocholine inhibits protein kinase C-dependent phosphorylation of endogenous proteins in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase C is not involved in the cytotoxic action of 1-octadecyl-2-O-methyl-sn-glycerol-3-phosphocholine in HL-60 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of calcium-dependent protein kinase C by hexadecylphosphocholine and 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine do not correlate with inhibition of proliferation of HL60 and K562 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Some biological actions of alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions | Springer Nature Experiments [experiments.springernature.com]

- 13. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Membrane lipids drive formation of KRAS4b-RAF1 RBDCRD nanoclusters on the membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Occurrence of Long-Chain Methoxy Alkylglycerols

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Long-chain methoxy alkylglycerols (MAGs) represent a unique subclass of ether lipids, distinguished by a methoxy group on the alkyl chain attached to the glycerol backbone. While their non-methoxylated counterparts, alkylglycerols (AKGs), are well-documented for their biological activities, MAGs are emerging as compounds of significant interest due to their distinct therapeutic potential, including potent anti-tumor and immunomodulatory effects. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, biological significance, and the analytical workflows essential for the study of these molecules. We delve into the primary natural sources, particularly deep-sea shark liver oil, and detail the complex biosynthetic pathway originating in the peroxisome. Furthermore, this guide furnishes detailed, field-proven protocols for the extraction, purification, and analytical characterization of MAGs, designed to equip researchers and drug development professionals with the foundational knowledge required to explore this promising class of lipids.

Introduction: The Ether Lipid Landscape and the Methoxy Distinction

Ether lipids (ELs) are a ubiquitous class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol backbone, a feature that confers significant chemical stability compared to the more common ester linkage found in triglycerides and phospholipids.[1] This class is broadly divided into plasmanyl lipids (containing a saturated alkyl chain) and plasmenyl lipids (plasmalogens, containing a vinyl-ether linkage).[2] 1-O-Alkylglycerols (AKGs) are the foundational backbone of plasmanyl lipids and are naturally found in hematopoietic organs like bone marrow and spleen, as well as in human milk.[3]

A less abundant but highly bioactive subgroup of these compounds are the 1-O-(2-methoxyalkyl)-sn-glycerols. These long-chain methoxy alkylglycerols (MAGs) possess a methoxy (-OCH₃) group, typically at the C-2 position of the alkyl chain.[4] This seemingly minor structural modification has been shown to impart distinct biological activities, setting them apart from their non-methoxylated parent compounds and making them a focal point for therapeutic research.[5] This guide will illuminate the natural world of these specific molecules, from their origins in marine life to their functional roles and the methods used to study them.

Natural Occurrence and Distribution

The primary and most concentrated natural sources of long-chain alkylglycerols, including their methoxylated forms, are found within the marine environment. In terrestrial organisms, they are present in physiologically important locations but generally in lower concentrations.

Marine Sources: A Reservoir of Ether Lipids

Deep-sea elasmobranch fish (sharks and rays) are the richest known source of AKGs and MAGs.[6][7] The liver oils of these cartilaginous fish, which can constitute a significant portion of their body weight, are exceptionally high in these compounds.

-

Greenland Shark (Somniosus microcephalus) and other Deep-Sea Sharks (Centrophorus squamosus): The liver oils from these species are the most commercially relevant and scientifically studied sources.[8][9] They contain a complex mixture of AKGs varying by chain length and saturation, with chimyl (16:0), batyl (18:0), and selachyl (18:1) alcohols being the most common.[3] Methoxy-substituted versions are present, with one study identifying a polyunsaturated MAG, 1-O-(2-methoxy-4,7,10,13,16,19-docosahexaenyl)-glycerol, which constituted 3-4% of the total methoxy glycerol ethers in Greenland shark liver oil.[8]

-

Other Marine Organisms: Alkylglycerols have also been isolated from the lipids of squid (Berryteuthis magister) and various marine sponges, indicating a broader distribution within marine invertebrates.[10][11]

Mammalian Occurrence

In mammals, AKGs and trace amounts of MAGs are not dietary novelties but are endogenous components of specific tissues and fluids, highlighting their fundamental biological roles.[3]

-

Hematopoietic Tissues: Red bone marrow and the spleen contain the highest concentrations of unsubstituted glycerol ethers in the human body.[3][12] This localization underscores their role in the development and function of blood cells.

-

Human Milk and Colostrum: Human milk contains nearly ten times more AKGs than cow's milk.[3][13] Colostrum, the first milk produced after birth, has an even higher concentration of these ether lipids in their neutral lipid fraction.[3] Methoxy-substituted glycerol ethers are found in both the neutral lipids and phospholipids of human milk, albeit in trace quantities.[3] Their presence suggests a vital role in neonatal immune system development and protection.[14]

| Source | Tissue/Fluid | Relative Concentration of Methoxy Alkylglycerols | Key Alkyl Chains | Reference(s) |

| Greenland Shark | Liver Oil | Moderate (e.g., 3-4% of total MAG fraction) | C16:0, C18:0, C18:1, Polyunsaturated | [3][8] |

| Human | Red Bone Marrow | Trace | C16:0, C18:0, C18:1 | [3][12] |

| Human | Colostrum & Milk | Trace | C16:0, C18:0, C18:1 | [3][12] |

| Cow & Sheep | Milk | Very Low / Trace | C16:0, C18:0, C18:1 | [3] |

Biosynthesis and Catabolism: The Life Cycle of an Ether Lipid

The synthesis of the alkylglycerol backbone is a complex, multi-organelle process that is distinct from the pathway for ester-linked glycerolipids. The subsequent methoxy addition represents a critical, albeit less understood, modification.

De Novo Biosynthesis of the Alkylglycerol Backbone

The formation of the ether bond is a conserved pathway that initiates in the peroxisome and is completed in the endoplasmic reticulum (ER).[15][16]

-

Acylation of DHAP: The pathway begins with dihydroxyacetone phosphate (DHAP), a glycolytic intermediate. In the peroxisome, the enzyme Dihydroxyacetonephosphate Acyltransferase (DHAPAT) esterifies DHAP with a long-chain acyl-CoA to form 1-acyl-DHAP.[4][17]

-

Formation of the Ether Bond: This is the hallmark step. The FAD-dependent enzyme Alkyldihydroxyacetonephosphate Synthase (ADAPS) , also located in the peroxisome, catalyzes a remarkable substitution reaction. It removes the acyl group from 1-acyl-DHAP and replaces it with a long-chain fatty alcohol, forming the ether linkage and yielding 1-O-alkyl-dihydroxyacetonephosphate (1-alkyl-DHAP).[3][8]

-

Reduction: The ketone group at the sn-2 position of 1-alkyl-DHAP is then reduced to a hydroxyl group by an Acyl/alkyl-DHAP Reductase , producing 1-O-alkyl-sn-glycero-3-phosphate (AGP).[13] This molecule is the central precursor for all subsequent ether lipids.

-

ER Processing: AGP is transported to the endoplasmic reticulum, where it is acylated at the sn-2 position and can have various polar head groups (e.g., phosphocholine, phosphoethanolamine) added to form the final plasmanyl phospholipids.[18]

Caption: De novo biosynthesis pathway of the alkylglycerol backbone.

The Methoxy Addition: A Putative Mechanism

The precise enzymatic mechanism for the addition of the methoxy group at the C-2 position of the alkyl chain has not been definitively characterized. However, based on analogous biochemical reactions, the most plausible mechanism involves a S-adenosyl-L-methionine (SAM)-dependent methyltransferase .[19] SAM is the universal methyl group donor in biological systems, utilized by a vast superfamily of enzymes to methylate nucleic acids, proteins, and small molecules, including lipids.[1][20]

It is hypothesized that a specific, yet-to-be-identified methyltransferase recognizes a 1-O-(2-hydroxyalkyl)-glycerol intermediate and catalyzes the transfer of a methyl group from SAM to the hydroxyl group on the alkyl chain, yielding the final 1-O-(2-methoxyalkyl)-glycerol structure.

Catabolism of Alkylglycerols

The ether bond, while resistant to chemical hydrolysis by lipases, can be cleaved enzymatically. The key enzyme in this process is Alkylglycerol Monooxygenase (AGMO) .[10][21]

-

Mechanism: Located in the endoplasmic reticulum, AGMO is a mixed-function oxidase that requires tetrahydrobiopterin (BH4) and molecular oxygen as co-substrates.[22] It hydroxylates the C-1 carbon of the alkyl chain, forming an unstable hemiacetal intermediate. This intermediate then spontaneously rearranges to release a free fatty aldehyde and glycerol.[23] The toxic fatty aldehyde is subsequently oxidized to a fatty acid by fatty aldehyde dehydrogenase.[21]

Biological Activities and Pharmacological Significance

While standard AKGs possess a range of activities, including immune stimulation and anti-tumor effects, evidence suggests that methoxy-substitution enhances or confers specific properties, particularly in the context of cancer cell signaling.[5][7]

-

Anti-Cancer and Anti-Metastatic Activity: 2-Methoxyalkylglycerols isolated from Greenland shark liver oil have been shown to inhibit the formation of metastases in mouse models of sarcoma.[24] A specific synthetic MAG, 1-O-(2-methoxy)hexadecylglycerol (MHG), inhibited the growth of three distinct human colon cancer cell lines.[5]

-

Interaction with Platelet-Activating Factor (PAF) Signaling: Platelet-Activating Factor (PAF) is a potent, ether lipid-based signaling molecule involved in inflammation and immunity. Methoxy-substituted AKGs can act as modulators of this pathway. For instance, 1-O-hexadecyl-2-methoxy-glycero-3-phosphatidylcholine was found to be a potent inducer of platelet aggregation on its own, but also an inhibitor of PAF-induced aggregation and neutrophil oxidative metabolism, suggesting a complex interaction with the PAF receptor.[21] This dual agonist/antagonist behavior is a key area of interest for developing anti-inflammatory drugs.

-

Antibiotic Activity: Early studies reported that 2-methoxy substituted glycerol ethers possess antibiotic activity, a property not as prominently associated with their non-methoxylated counterparts.[5]

Caption: Proposed modulation of PAF signaling by methoxy alkylglycerols.

Methodologies for Research and Development

The study of MAGs requires robust methods for their extraction from complex lipid matrices, subsequent purification, and precise analytical characterization.

Extraction and Purification Workflow

The following protocol provides a generalized workflow for isolating an alkylglycerol-enriched fraction from shark liver oil, a common starting material. The principle is to first remove the vast excess of squalene and triacylglycerols (TAGs) and then to hydrolyze the remaining diacylglyceryl ethers (DAGEs) to yield free alkylglycerols.

Causality: The initial molecular distillation is a physical separation technique ideal for removing the highly abundant and volatile squalene. The subsequent enzymatic ethanolysis is a targeted chemical reaction. Lipases are used to selectively cleave the ester bonds of TAGs, converting them into fatty acid ethyl esters (FAEEs), which have very different polarity and volatility from the intact DAGEs. This differential conversion is the key to the subsequent purification steps.

Caption: General workflow for extraction and purification of alkylglycerols.

Step-by-Step Protocol: Alkali Digestion for Lab-Scale Extraction [25]

-

Preparation: Use fresh or properly thawed shark liver. Mince the liver tissue to increase surface area.

-

Slurry Formation: Transfer the minced liver to a stainless steel vessel. Add water in a 3:2 ratio (water:liver) to create a slurry.

-

Alkalization: Slowly add a sodium hydroxide (NaOH) solution (e.g., 1-2 M) while stirring to raise the pH of the slurry to 8-9. This step saponifies ester-linked fats and digests the tissue proteins, releasing the ether lipids.

-

Digestion: Gently heat the slurry to 80-90°C for 60 minutes with frequent stirring. Avoid boiling, which can degrade vitamins and other sensitive components.

-

Separation: Centrifuge the hot digested liquor (e.g., at 4000 rpm for 15 minutes). The oil fraction, containing the ether lipids, will separate as the top layer.

-

Washing: Collect the oil layer. Add an equal volume of hot water, mix vigorously, and re-centrifuge to remove water-soluble impurities. Repeat if necessary.

-

Drying: Mix the final oil with anhydrous sodium sulfate (~5% w/v) and let it stand overnight to remove residual water.

-

Final Product: Filter the oil to remove the sodium sulfate. The resulting product is a crude oil enriched in alkylglycerols and diacylglyceryl ethers, suitable for further chromatographic purification.

Analytical Characterization

GC-MS is a powerful tool for separating and identifying the different alkylglycerol species based on their alkyl chain length and saturation.

Causality: The free hydroxyl groups on the glycerol backbone make AKGs non-volatile and too polar for direct GC analysis. Derivatization is a mandatory sample preparation step that replaces these polar protons with non-polar groups (e.g., from acetyl chloride or as part of an isopropylidene ring). This increases the volatility of the analytes, allowing them to travel through the GC column, and improves chromatographic peak shape.

Protocol: Derivatization to Diacetates for GC-MS Analysis [23]

-

Sample Prep: Isolate the purified alkylglycerol fraction (approx. 1-5 mg) in a reaction vial.

-

Reaction: Add 200 µL of acetyl chloride. Seal the vial tightly.

-

Heating: Heat the vial at 140°C for 5 minutes. This rapid, high-temperature reaction ensures complete acetylation of the sn-2 and sn-3 hydroxyl groups.

-

Neutralization: Cool the vial. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acetyl chloride.

-

Extraction: Extract the resulting 1-O-alkyl-2,3-diacetates with diethyl ether or hexane.

-

Drying & Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in hexane for injection.

-

GC-MS Analysis:

-

Column: Use a medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injection: On-column or split/splitless injection.

-

Oven Program: Start at a low temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 300-320°C) to elute the different chain lengths.

-

MS Detection: Use Electron Ionization (EI) at 70 eV. The fragmentation patterns will show characteristic ions corresponding to the loss of acetate groups and fragmentation of the alkyl chain, allowing for structural confirmation.

-

HPLC-MS is particularly useful for analyzing MAGs without derivatization and for separating complex mixtures that may be difficult to resolve by GC.[2][26]

Protocol: Normal-Phase HPLC-APCI-MS

-

Sample Prep: Dissolve the purified alkylglycerol fraction in a suitable solvent mixture like hexane/isopropanol.

-

HPLC System:

-

Column: Use a normal-phase silica or diol column.

-

Mobile Phase: A gradient elution is typically required. For example, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like isopropanol or ethyl acetate.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

-

MS System:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often effective for these relatively non-polar lipids as it provides soft ionization, preserving the molecular ion.

-

Detection: Scan in positive ion mode. The protonated molecule [M+H]⁺ will be a prominent ion.

-

MS/MS: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The fragmentation pattern will help confirm the alkyl chain structure and the presence and location of the methoxy group.

-

NMR is the definitive method for unambiguous structure elucidation. For novel MAGs, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable.[19][23]

-

¹H NMR: Provides key information. The protons on the glycerol backbone will appear in the 3.4-4.0 ppm range. The methoxy group (-OCH₃) will produce a characteristic sharp singlet at approximately 3.3-3.4 ppm. Protons on the carbon bearing the methoxy group will also have a distinctive chemical shift.

-

¹³C NMR: Confirms the carbon skeleton. The carbon of the methoxy group will appear around 58-60 ppm. The carbons involved in the ether linkage (C-1 of glycerol and C-1 of the alkyl chain) will have characteristic shifts in the 70-72 ppm range.

-

2D NMR: Experiments like HMBC are crucial for connecting the methoxy protons to the specific carbon on the alkyl chain, confirming its position (e.g., at C-2').

Conclusion and Future Directions

Long-chain methoxy alkylglycerols are a fascinating and biologically potent class of natural products. Primarily sourced from the livers of deep-sea sharks, their presence in human milk and hematopoietic tissues points to conserved and vital physiological roles. Their unique structure, conferred by the ether bond and the methoxy substitution, endows them with significant anti-cancer and immunomodulatory properties that are ripe for therapeutic exploration.

Future research should be directed towards several key areas:

-

Enzyme Identification: The definitive identification and characterization of the methyltransferase responsible for the 2-methoxylation of the alkyl chain is a critical missing piece in understanding their biosynthesis and regulation.

-

Quantitative Profiling: More sensitive and comprehensive analytical methods are needed to accurately quantify the full spectrum of MAGs in various human tissues and fluids to better understand their endogenous roles in health and disease.

-

Mechanism of Action: While interactions with the PAF pathway have been shown, the detailed molecular mechanisms behind the anti-tumor and anti-metastatic effects of MAGs require further elucidation.

-

Sustainable Sourcing: As the primary source is deep-sea sharks, a vulnerable population, research into synthetic biology and chemo-enzymatic synthesis routes is essential for sustainable production and further drug development.

By leveraging the methodologies outlined in this guide, researchers are well-equipped to advance our understanding of these remarkable lipids and unlock their full therapeutic potential.

References

-

Ether lipid - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Hallgren, B., Niklasson, A., Ställberg, G., & Thorin, H. (1974). On the occurrence of 1-O-alkylglycerols and 1-O-(2-methoxyalkyl)glycerols in human colostrum, human milk, cow's milk, sheep's milk, human red bone marrow, red cells, blood plasma and a uterine carcinoma. Acta Chemica Scandinavica B, 28(9), 1029-1034. [Link]

-

Hallgren, B., Ställberg, G., & Thorin, H. (1971). The Separation and Identification of a Methoxy-substituted Polyunsaturated Glycerol Ether from Greenland Shark Liver Oil. Acta Chemica Scandinavica, 25, 3781-3784. [Link]

-

Lee, S. I., Heo, H., & Row, K. (2011). Physical Property and Extraction of Squalene and Alkoxyglycerol from Shark Liver Oil. Korean Journal of Chemical Engineering, 28(10), 2011-2014. [Link]

-

Tenllado, D., Reglero, G., & Torres, C. F. (2011). A combined procedure of supercritical fluid extraction and molecular distillation for the purification of alkylglycerols from shark liver oil. Separation and Purification Technology, 83, 166-172. [Link]

-

Sztankay, A., Wehinger, A., & Lindner, W. (1995). 1-O-hexadecyl-2-metoxy-glycero-3-phosphatidylcholine--a methoxy ether lipid inhibiting platelet activating factor-induced platelet aggregation and neutrophil oxidative metabolism. Biochemical Pharmacology, 49(11), 1577-1582. [Link]

-

Boeryd, B., & Hallgren, B. (1974). Studies on the Effect of Methoxy-substituted Glycerol Ethers on Tumours Growth and Metastasis Formation. British Journal of Experimental Pathology, 55(1), 11-16. [Link]

-

Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. Marine Drugs, 8(8), 2267-2300. [Link]

-

Aðalheiður Dóra Albertsdóttir. (2011). HPLC-MS and MSMS analysis of 2-methoxy alkylglycerols isolated from shark liver oil. M.Sc. thesis, University of Iceland. [Link]

-

Pugliese, P. T., Jordan, K., Cederberg, H., & Brohult, J. (2010). An Update on the Therapeutic Role of Alkylglycerols. Marine Drugs, 8(8), 2267-2300. [Link]

-

Watschinger, K., & Werner, E. R. (2013). Alkylglycerol monooxygenase. IUBMB life, 65(5), 424-431. [Link]

-

de Vet, E. C., van den Broek, B. T., & van den Bosch, H. (1997). Alkyl-dihydroxyacetonephosphate synthase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1348(1-2), 19-32. [Link]

-

EXPERIMENT 4 EXTRACTION OF SHARK LIVER OIL. (n.d.). eGyanKosh. Retrieved January 14, 2026, from [Link]

-

Plasmalogen - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Cedillo, J. L., Ahsan, K., et al. (2023). Ether lipid biosynthesis promotes lifespan extension and enables diverse pro-longevity paradigms in Caenorhabditis elegans. eLife, 12, e81229. [Link]

-

Pinault, M., Guimaraes, C., et al. (2018). Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. Marine Drugs, 16(4), 101. [Link]

-

Ishibashi, T., & Imai, Y. (1985). Affinity purification of alkylglycerol monooxygenase from rat liver microsomes by chimyl alcohol-Sepharose 4B column chromatography. The Journal of biological chemistry, 260(4), 2096-2101. [Link]

-

Pugliese, P. T. (2016). Alkylglycerols. In Musculoskeletal Key. [Link]

-

Deniau, A. L., Mosset, P., Pédrono, F., Mitre, R., Le Bot, D., & Legrand, A. B. (2010). Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. Marine drugs, 8(7), 2175–2184. [Link]

-

Menshova, R. V., Kiseleva, A. M., et al. (2022). 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity. Marine Drugs, 20(1), 409. [Link]

-

Deniau, A. L., Mosset, P., Pédrono, F., Mitre, R., Le Bot, D., & Legrand, A. B. (2010). Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. Marine Drugs, 8(7), 2175-2184. [Link]

-

Masters, M. C., et al. (2019). Defining the lipid profiles of human milk, infant formula, and animal milk: implications for infant feeding. ResearchGate. [Link]

-

Billah, M. M., & Johnston, J. M. (1984). 1-0-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells. Biochemical and Biophysical Research Communications, 122(2), 824-830. [Link]

-

Yu, Y., et al. (2019). Breast milk alkylglycerols sustain beige adipocytes through adipose tissue macrophages. The Journal of Clinical Investigation, 129(6), 2485-2499. [Link]

-

Denisenko, Y., Novgorodtseva, T., et al. (2023). 1-O-alkyl-glycerols from Squid Berryteuthis magister Reduce Inflammation and Modify Fatty Acid and Plasmalogen Metabolism in Asthma Associated with Obesity. Marine Drugs, 21(6), 351. [Link]

-

Deniau, A. L., Mosset, P., Pédrono, F., Mitre, R., Le Bot, D., & Legrand, A. B. (2010). Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. OUCI. [Link]

-

Deniau, A. L., Mosset, P., et al. (2010). Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. Marine Drugs, 8(7), 2175-2184. [Link]

-

Dean, J. M., & Lodhi, I. J. (2021). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Biomolecules, 11(1), 83. [Link]

-

Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. DOI. [Link]

-

Wood, R., & Snyder, F. (1967). Quantitative analysis and comparison of the physical properties of O-alkyl and S-alkyl monoethers of glycerol. Lipids, 2(2), 161-172. [Link]

-

Guimaraes, C., et al. (2022). Development of a High-Performance Thin-Layer Chromatography Method for the Quantification of Alkyl Glycerolipids and Alkenyl Glycerolipids from Shark and Chimera Oils and Tissues. Marine Drugs, 20(4), 270. [Link]

-

Pinault, M., et al. (2018). Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. Marine Drugs, 16(4), 101. [Link]

-

Pinault, M., et al. (2018). Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. ResearchGate. [Link]

-

Gu, H., & Edison, A. S. (2009). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of Natural Products, 72(8), 1473-1486. [Link]

-

Tzakos, A. G., et al. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 22(10), 1663. [Link]

-

Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110. [Link]

-

Igarashi, K., et al. (2023). Nicotinamide-N-methyltransferase regulates lipid metabolism via SAM and 1-methylnicotinamide in the AML12 hepatocyte cell line. Tohoku University Repository. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Plasmalogen - Wikipedia [en.wikipedia.org]

- 3. Alkyl-dihydroxyacetonephosphate synthase. Presence and role of flavin adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. Alkyl-Glycerol Rescues Plasmalogen Levels and Pathology of Ether-Phospholipid Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The mechanism of alkyldihydroxyacetone-P synthase. Formation of [3H]H2O from acyl[1-R-3H]dihydroxyacetone-P by purified alkyldihydroxyacetone-P synthase in the absence of acylhydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-O-Alkylglycerol Accumulation Reveals Abnormal Ether Glycerolipid Metabolism in Sjögren-Larsson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkylglycerol monooxygenase - Wikipedia [en.wikipedia.org]

- 11. plasmalogen biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Ether lipid - Wikipedia [en.wikipedia.org]

- 16. Ether lipid biosynthesis promotes lifespan extension and enables diverse pro-longevity paradigms in Caenorhabditis elegans | eLife [elifesciences.org]

- 17. Amsterdam UMC Locatie AMC - Dihydroxyacetone-phosphate acyltransferase (DHAPAT) [amc.nl]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. InterPro [ebi.ac.uk]

- 20. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 21. Alkylglycerol Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Alkylglycerol monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

A Technical Guide to (S)-2-methoxy-3-(octadecyloxy)propan-1-ol: A Keystone Precursor for the Synthesis of Advanced Ether Lipids

Abstract

Ether lipids represent a unique and vital class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, a feature that imparts distinct physicochemical and biological properties compared to their ester-linked counterparts.[1][2][3] These lipids are not merely structural components of cell membranes but are active participants in critical cellular processes, including the formation of lipid rafts, signal transduction, and defense against oxidative stress.[1][4][5] Their involvement in various pathologies, such as cancer and neurological disorders, has made them attractive targets for drug development.[2][5] This guide provides an in-depth technical overview of (S)-2-methoxy-3-(octadecyloxy)propan-1-ol, a chiral building block of significant strategic importance for the synthesis of novel, well-defined ether lipids for research and therapeutic applications. We will explore the biological imperative for ether lipids, detail a robust synthetic pathway to the precursor, and provide protocols for its conversion into functional lipid molecules, offering field-proven insights for researchers and drug development professionals.

The Biological and Therapeutic Significance of Ether Lipids

Unlike the more common diacyl phospholipids, ether lipids possess an alkyl or alkenyl chain attached by an ether bond at the sn-1 position.[1][3] This seemingly minor structural alteration has profound consequences:

-

Chemical Stability: The ether bond is resistant to hydrolysis by phospholipases that cleave ester bonds, contributing to the metabolic stability of these lipids.

-

Membrane Dynamics: Ether lipids, particularly plasmalogens, have a propensity to form non-lamellar structures, which is crucial for processes like membrane fusion and vesicle trafficking.[2][3][4]

-

Signaling Hubs: They are integral to the structure and function of lipid rafts, specialized membrane microdomains that organize signaling proteins and receptors, thereby modulating cellular communication.[1][2][3]

-

Antioxidant Properties: Plasmalogens, which contain a vinyl-ether linkage, can act as endogenous antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage.[5]

The discovery of Platelet-Activating Factor (PAF), a potent ether lipid mediator, and the development of synthetic anticancer ether lipids like Edelfosine, have spurred significant interest in creating novel analogues.[6][7][8][9] Synthetic ether lipids are now being explored as components of advanced drug delivery systems, such as lipid nanoparticles (LNPs), where their stability and unique properties can be leveraged to improve therapeutic outcomes.[10][11][12] The synthesis of these advanced lipids demands high-purity, stereochemically defined precursors, establishing (S)-2-methoxy-3-(octadecyloxy)propan-1-ol as a critical starting material.

Ether Lipids in Cellular Function

The diagram below illustrates the central role of ether lipids in maintaining cellular homeostasis and mediating signaling cascades.

Caption: Step-wise synthetic workflow for producing the target precursor.

Detailed Experimental Protocol

A Note on Safety and Reagents: All procedures should be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the steps involving sodium hydride (NaH). NaH is highly reactive with water and should be handled with extreme care. All reagents should be of high purity (≥98%).

Step 1: Synthesis of (R)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl benzyl ether

-

Causality: The primary alcohol of (R)-Solketal is selectively protected with a benzyl group. This group is stable under the basic conditions of the subsequent alkylation and methylation steps but can be easily removed under neutral conditions via hydrogenolysis, ensuring orthogonality.

-

Procedure:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add (R)-Solketal (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Cool the reaction back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the benzylated product.

-

Validation: Confirm structure via ¹H NMR and Mass Spectrometry.

-

Step 2: Synthesis of (S)-3-(benzyloxy)propane-1,2-diol

-

Causality: The acetonide protecting group is selectively removed under mild acidic conditions to liberate the diol, making the primary alcohol available for alkylation. The stereocenter is unaffected.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in a mixture of THF and 1M aqueous hydrochloric acid (HCl) (4:1 v/v).

-

Stir the reaction at 40 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the diol, which is often used directly in the next step.

-

Step 3: Synthesis of (S)-1-(benzyloxy)-3-(octadecyloxy)propan-2-ol

-

Causality: The more accessible primary alcohol of the diol is alkylated with the C18 chain using a strong, non-nucleophilic base (NaH). This is a standard Williamson ether synthesis.

-

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add the diol from Step 2 (1.0 eq) dissolved in THF dropwise.

-

Stir at room temperature for 1 hour.

-

Add 1-bromooctadecane (1.1 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI) to facilitate the reaction.

-